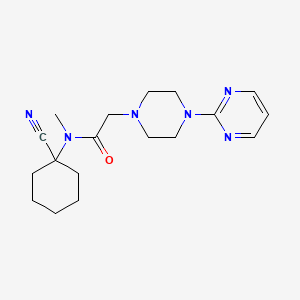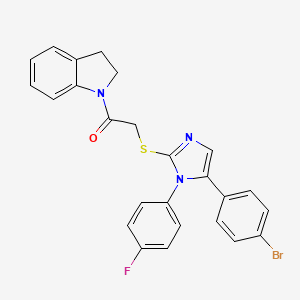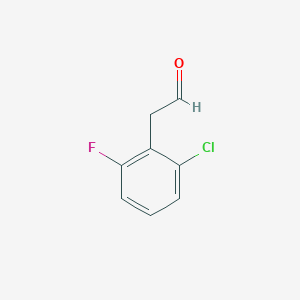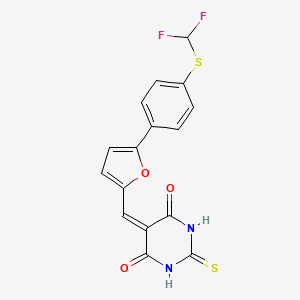![molecular formula C15H19FN2O3 B2684884 N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide CAS No. 2198363-75-4](/img/structure/B2684884.png)
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceuticals. This compound is commonly referred to as "compound X" in scientific literature.
Mecanismo De Acción
The mechanism of action of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide involves the inhibition of various enzymes and receptors by binding to their active sites. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and histone deacetylase (HDAC). It also exhibits potent antagonistic activity against various receptors such as the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of various inflammatory mediators such as prostaglandins and cytokines. It also exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide is its potent inhibitory activity against various enzymes and receptors. This makes it a valuable tool for studying the role of these enzymes and receptors in various biological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide. One direction is the further optimization of its chemical structure to improve its potency and selectivity against specific enzymes and receptors. Another direction is the evaluation of its potential applications in other fields such as agriculture and materials science. Finally, the development of novel drug delivery systems for this compound could improve its pharmacokinetic properties and increase its therapeutic potential.
Métodos De Síntesis
The synthesis of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-fluoro-3-nitrobenzoic acid with prop-2-enoyl chloride in the presence of a base to form the corresponding nitrophenyl propenoate. The nitro group is then reduced using a reducing agent such as iron powder or palladium on carbon to obtain the corresponding amine. The final step involves the reaction of the amine with 3-methoxy-2,2-dimethylpropanoyl chloride in the presence of a base to form N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide.
Aplicaciones Científicas De Investigación
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceuticals. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors that are involved in the pathogenesis of various diseases such as cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-5-13(19)18-12-8-10(6-7-11(12)16)17-14(20)15(2,3)9-21-4/h5-8H,1,9H2,2-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTOWJKIEOCOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)NC1=CC(=C(C=C1)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2684801.png)
![1-[4-[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2684802.png)


![N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2684805.png)
![2-(2-chloro-6-fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2684806.png)

![7-methyl-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2684815.png)



![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2684822.png)
![5-Methyl-3-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2684823.png)
![(7-Azabicyclo[2.2.1]heptan-1-YL)methanol hcl](/img/structure/B2684825.png)